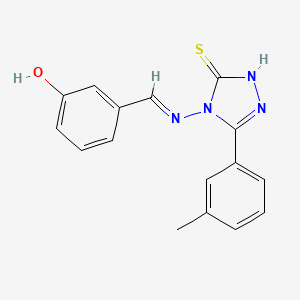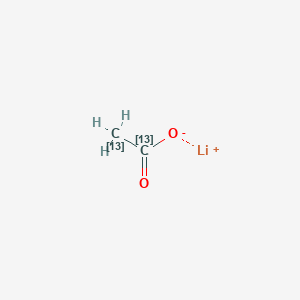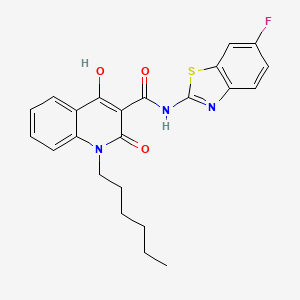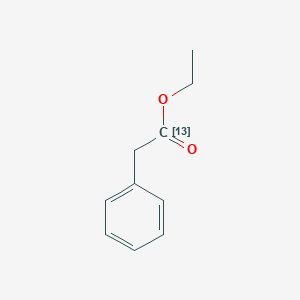![molecular formula C32H28N6Si B12054417 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole: is a silole derivative known for its unique structural and electronic properties This compound is characterized by the presence of azidomethyl groups attached to phenyl rings, which are further connected to a silole core The silole core is a five-membered ring containing silicon, which imparts distinct photophysical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole typically involves multiple steps:
-
Formation of the Silole Core: The silole core can be synthesized through a cyclization reaction involving a silicon-containing precursor and appropriate aryl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the silole ring.
-
Introduction of Azidomethyl Groups: The azidomethyl groups are introduced through a nucleophilic substitution reaction. This involves the reaction of a halomethylated precursor with sodium azide (NaN₃) under controlled conditions to replace the halogen atoms with azide groups.
Industrial Production Methods:
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions: The azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole can undergo substitution reactions, particularly nucleophilic substitution, where the azide groups can be replaced by other nucleophiles.
-
Click Chemistry: The azide groups make this compound suitable for click chemistry reactions, particularly the azide-alkyne cycloaddition, which is widely used in bioconjugation and materials science.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for introducing azide groups through nucleophilic substitution.
Copper(I) Catalysts: Employed in click chemistry reactions to facilitate the azide-alkyne cycloaddition.
Major Products:
Triazoles: Formed through click chemistry reactions with alkynes.
Substituted Siloles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Optoelectronics: Due to its unique photophysical properties, this compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Bioconjugation: The azide groups allow for easy attachment to biomolecules through click chemistry, making it useful in the development of bioconjugates for imaging and therapeutic applications.
Industry:
Materials Science: The compound’s ability to undergo click chemistry makes it valuable in the synthesis of advanced materials with tailored properties.
Mechanism of Action
The mechanism by which 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole exerts its effects is primarily through its photophysical properties. The silole core facilitates efficient electron transport and light emission, making it suitable for optoelectronic applications. The azide groups enable click chemistry reactions, allowing for the creation of complex molecular architectures.
Comparison with Similar Compounds
- 1,1-Dimethyl-2,5-bis[4-(azidomethyl)phenyl]-3,4-diphenylsilole
- 2,5-Bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene
Uniqueness:
The presence of azidomethyl groups in 2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole distinguishes it from other silole derivatives
Properties
Molecular Formula |
C32H28N6Si |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C32H28N6Si/c1-39(2)31(27-17-13-23(14-18-27)21-35-37-33)29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)32(39)28-19-15-24(16-20-28)22-36-38-34/h3-20H,21-22H2,1-2H3 |
InChI Key |
ZMHVJCSUTIHLNO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)CN=[N+]=[N-])C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CN=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12054340.png)

![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054347.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)
![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)


![[2-ethoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12054402.png)
![N-(5-Bromobenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12054408.png)

![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
